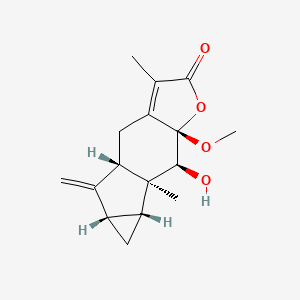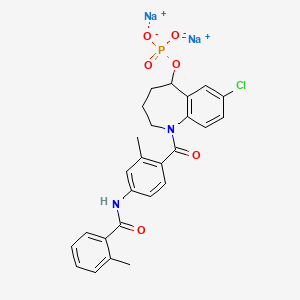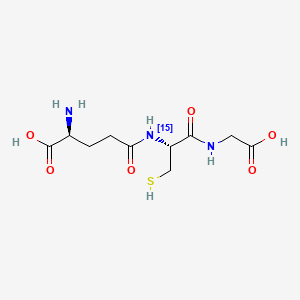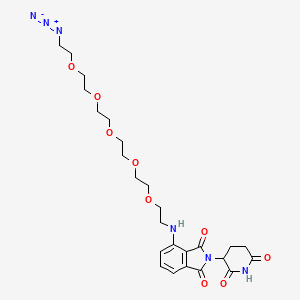
Pomalidomide-peg5-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide 4’-PEG5-azide: is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). It incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to a target protein ligand . This compound is primarily used in research and development for targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG5-azide involves the conjugation of pomalidomide with a PEG5 linker and a terminal azide group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a PEG5 linker.
Azide Introduction: The terminal azide group is introduced to the PEG5 linker
Industrial Production Methods: The industrial production of Pomalidomide 4’-PEG5-azide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide 4’-PEG5-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the azide group.
Common Reagents and Conditions:
- **
Propiedades
Fórmula molecular |
C25H34N6O9 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
Clave InChI |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
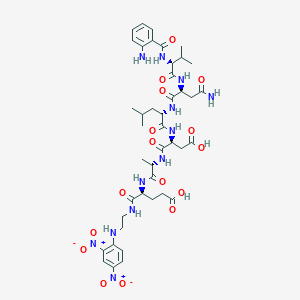

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

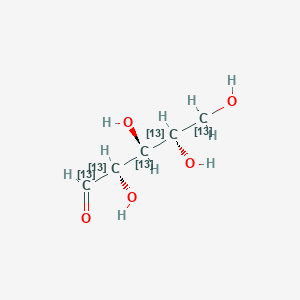
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
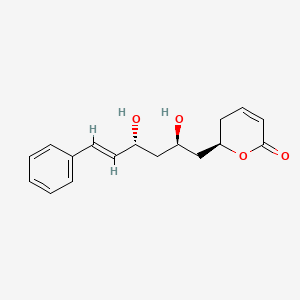
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
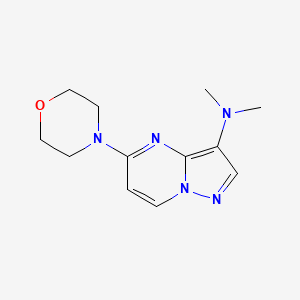
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
